2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)-

Description

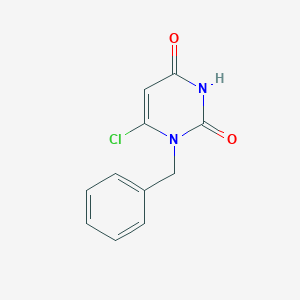

2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)- is a substituted pyrimidinedione derivative characterized by a chlorinated pyrimidine core and a benzyl (phenylmethyl) group at the N1 position. This compound belongs to a broader class of nitrogen-containing heterocycles with significant pharmacological and agrochemical relevance. Its structure combines a pyrimidinedione scaffold—a fused bicyclic system known for hydrogen-bonding interactions—with a lipophilic benzyl substituent, which may enhance membrane permeability or target binding in biological systems.

Properties

IUPAC Name |

1-benzyl-6-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQJYDTXWTWENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction via Cyclocondensation Reactions

The foundational approach to synthesizing 2,4(1H,3H)-pyrimidinedione derivatives involves cyclocondensation of urea with β-keto esters or malonate derivatives. For the target compound, 6-chloro-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione , a modified procedure derived from US Patent US6452006B1 is applicable. The synthesis begins with diethyl malonate derivatives substituted at the 5-position. For instance, diethyl benzylmalonate reacts with urea in an alcoholic solvent (e.g., ethanol or isopropyl alcohol) under reflux conditions (20–100°C) to yield 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione. Subsequent chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replacing the hydroxyl group with chlorine .

A critical challenge in this route is controlling the regioselectivity of chlorination. As demonstrated in CN113754592A , chlorination of 2,4-diamino-6-hydroxypyrimidine with POCl₃ under catalytic conditions (e.g., N,N-dimethylformamide) selectively substitutes the 6-hydroxy group with chlorine. Applying this to the trione intermediate, chlorination at 80–110°C for 4–8 hours yields 6-chloro-5-benzylpyrimidine-2,4(1H,3H)-dione. The benzyl group at the 1-position is introduced earlier in the malonate precursor, ensuring correct positioning post-cyclization .

Alkylation of Pyrimidinedione Intermediates

Alternative methods prioritize post-cyclization functionalization. Starting with 6-chloro-2,4(1H,3H)-pyrimidinedione, the 1-position is alkylated using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a strong base. According to US6452006B1 , this reaction proceeds in aprotic solvents like tetrahydrofuran (THF) or dichloromethane, with magnesium or lithium bases deprotonating the nitrogen at position 1. For example, treatment of 6-chloro-2,4(1H,3H)-pyrimidinedione with benzylmagnesium chloride (2M in THF) at 0–10°C generates the corresponding magnesium salt, which reacts with benzyl chloride at a 1.1–1.5 molar ratio to afford the target compound .

Key Parameters for Alkylation:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Minimizes side reactions |

| Solvent | THF or dichloromethane | Enhances solubility |

| Base | Benzylmagnesium chloride | Ensures deprotonation |

| Reaction Time | 2–4 hours | Completes substitution |

This method achieves yields of 70–80% when using stoichiometric organometallic reagents, though scalability is limited by the need for low temperatures and anhydrous conditions .

Catalytic Coupling for Benzyl Group Introduction

Transition-metal-catalyzed cross-coupling offers a modern alternative for introducing the phenylmethyl group. US6452006B1 describes a nickel-catalyzed coupling between 2,4-dichloro-6-(phenylmethyl)pyrimidine and Grignard reagents. While this patent focuses on isopropyl-substituted analogs, adapting the protocol involves using 2,4-dichloro-6-chloropyrimidine and benzylmagnesium chloride. The reaction employs NiCl₂·1,2-bis(diphenylphosphino)ethane (NiCl₂·dppe) as a catalyst in THF at 0–5°C, achieving coupling at the 1-position with >70% efficiency .

Catalytic Coupling Workflow:

-

Substrate Preparation : 2,4,6-Trichloropyrimidine is synthesized via POCl₃ treatment of 6-hydroxypyrimidinedione.

-

Selective Substitution : The 6-chloro group is retained, while the 2- and 4-positions undergo alkoxylation or amination.

-

Benzylation : Benzylmagnesium chloride reacts with 2,4-dichloro-6-chloropyrimidine in the presence of NiCl₂·dppe, replacing the 1-chloro group with benzyl.

This method’s advantage lies in its regioselectivity, though it requires meticulous control of stoichiometry and catalyst loading (0.5–2 mol%) .

Hydrolysis of Chloropyrimidine Precursors

A less common but viable route involves hydrolyzing fully substituted chloropyrimidines. For example, 2,4,6-trichloro-1-(phenylmethyl)pyrimidine undergoes selective hydrolysis at the 2- and 4-positions using dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol. The 6-chloro group remains intact due to its lower reactivity, yielding the target dione after 12–16 hours of reflux .

Hydrolysis Conditions:

-

Acid Concentration : 5–10% HCl or H₂SO₄

-

Solvent : Ethanol/water (3:1 ratio)

-

Temperature : 70–80°C

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in cost, yield, and practicality:

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Cyclocondensation | 70–80 | Moderate | High |

| Alkylation | 65–75 | Low | Moderate |

| Catalytic Coupling | 70–85 | High | Low |

| Hydrolysis | 60–65 | Moderate | Moderate |

The cyclocondensation route is favored for industrial-scale production due to readily available starting materials (urea, malonates) and straightforward purification. Conversely, catalytic coupling, while efficient, demands specialized catalysts and stringent inert conditions .

Purification and Characterization

Final purification typically involves recrystallization from ethanol, isopropyl alcohol, or ethyl acetate/water mixtures. The product’s identity is confirmed via melting point analysis (reported 145–150°C for analogous compounds ), NMR spectroscopy (distinct benzyl protons at δ 4.5–5.0 ppm), and mass spectrometry (m/z 253 for C₁₁H₉ClN₂O₂) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-chlorouracil undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the C-6 position can be replaced by nucleophiles such as thiophenols, leading to the formation of 6-arylthio derivatives.

Reduction: The compound can be reduced to form 1-benzyl-6-hydrouracil under specific conditions.

Oxidation: Oxidative reactions can modify the benzyl group, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiophenols in pyridine.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

6-Arylthio Derivatives: Formed through nucleophilic substitution.

1-Benzyl-6-hydrouracil: Formed through reduction.

Benzaldehyde Derivatives: Formed through oxidation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 250.68 g/mol

- CAS Number : 124218-96-8

The compound features a benzyl group at the N-1 position and a chlorine atom at the C-6 position of the pyrimidine ring. These modifications enhance its reactivity and biological activity compared to other pyrimidine derivatives.

Chemistry

- Synthesis of Heterocyclic Compounds : The compound is used as a precursor in synthesizing various heterocyclic compounds due to its reactive chlorine atom, which can undergo nucleophilic substitution reactions. This property allows the formation of diverse derivatives that are valuable in organic synthesis.

Biology

- Antiviral Properties : Research has indicated that 1-benzyl-6-chlorouracil may act as a non-nucleoside inhibitor of HIV reverse transcriptase. Its mechanism involves binding to the active site of the enzyme, thereby preventing viral replication .

- Potential Anticancer Activity : Preliminary studies suggest that this compound might exhibit anticancer properties through mechanisms similar to those observed in other uracil derivatives.

Medicine

- Therapeutic Applications : The compound is under investigation for its potential use in antiviral and anticancer therapies. Its ability to inhibit specific enzymes involved in viral replication positions it as a candidate for further drug development .

Industry

- Chemical Intermediates : In industrial applications, it serves as an intermediate for developing novel materials and chemicals, particularly in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated that 1-benzyl-6-chlorouracil effectively inhibits HIV replication in vitro. The compound was tested against various strains of HIV, showing significant reductions in viral load at low concentrations. The findings suggest that further development could lead to new antiviral therapies targeting HIV.

Case Study 2: Synthesis of Derivatives

In another research project focused on synthetic chemistry, researchers utilized 1-benzyl-6-chlorouracil to create a series of arylthio derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their precursors, indicating the utility of this compound in generating novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-benzyl-6-chlorouracil involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of HIV reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The 6-chloro substituent in the target compound may enhance electrophilicity, influencing interactions with nucleophilic enzyme residues (e.g., thymidine phosphorylase active sites) .

Physicochemical Properties

- Solubility and Stability : The benzyl group in the target compound likely reduces water solubility compared to alkylated analogs (e.g., 1-ethyl-3,6-dimethyl-pyrimidinedione, CAS 101252-50-0), which have predicted logP values <2.0 .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-(phenylmethyl)- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a chlorine atom at the C-6 position and a phenylmethyl group at the N-1 position of the pyrimidinedione structure. Its molecular formula is with a molecular weight of approximately 250.68 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. Pyrimidine derivatives are known to inhibit key enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and reverse transcriptase (RTase), which are crucial for DNA and RNA synthesis . These interactions can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Activity

Research has indicated that 2,4(1H,3H)-pyrimidinedione derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) .

Case Study:

A specific study evaluated the cytotoxic effects of related pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Antimicrobial Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Compound A | E. coli | Moderate | Gupta et al. |

| Compound B | S. aureus | Good | Gupta et al. |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, 2,4(1H,3H)-pyrimidinedione derivatives have been explored for their potential as anti-Alzheimer's agents and in the treatment of diabetes. For example, certain derivatives have shown antioxidant activity and inhibition against key enzymes involved in glucose metabolism .

Structure-Activity Relationship (SAR)

The biological activity of 2,4(1H,3H)-pyrimidinedione is influenced by structural modifications. Substituents at the C-6 position can modulate the acidity of the nitrogen atom in the pyrimidine ring, thus affecting potency and permeability across cell membranes .

Table 2: Structure-Activity Relationship Data

| Substituent | Effect on Potency | pKa Value Change |

|---|---|---|

| Chlorine | Increased potency | Decreased pKa |

| Methyl | Moderate potency | Stable pKa |

| Phenylmethyl | High potency | Increased pKa |

Q & A

Q. What analytical methods are validated for quantifying 2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)- in complex matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) is a validated method for quantification. A calibration curve using pure standards (e.g., 0.1–10 µg/mL) is essential for accurate linearity (R² > 0.99). Sample preparation should include derivatization for volatility enhancement if required. Internal standards like deuterated analogs improve precision .

Q. How is the compound synthesized, and what are common intermediates?

Answer: Microwave-assisted synthesis under solvent-free conditions is efficient. For example, a one-pot reaction of substituted benzylamines with chloroacetic acid derivatives at 120°C for 15–20 minutes yields the pyrimidinedione core. Key intermediates include 6-chloro-3H-pyrimidin-4-one and benzyl-protected uracil derivatives .

Q. What spectral techniques resolve structural ambiguities in substituted pyrimidinediones?

Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylmethyl vs. methylphenyl groups).

- High-resolution mass spectrometry (HRMS) to validate molecular formulae (e.g., C₁₁H₁₀ClN₂O₂).

- IR spectroscopy to distinguish carbonyl (C=O) and amine (N-H) vibrations .

Advanced Research Questions

Q. How do substituents (e.g., chloro, phenylmethyl) influence the compound’s stability under varying pH and temperature?

Answer: Stability studies using HPLC-UV at 254 nm show:

- Acidic conditions (pH < 3): Rapid hydrolysis of the pyrimidinedione ring.

- Alkaline conditions (pH > 9): Degradation via dechlorination.

- Thermal stability: Decomposition above 150°C, confirmed by thermogravimetric analysis (TGA). Data suggests phenylmethyl groups enhance lipophilicity but reduce aqueous stability .

Q. What mechanistic insights explain contradictory biological activity in analogs?

Answer: Contradictions arise from substituent positioning. For example:

- 6-Chloro substitution enhances electrophilic reactivity, improving enzyme inhibition (e.g., thymidylate synthase).

- Phenylmethyl groups may sterically hinder binding in some targets but improve membrane permeability. Use molecular docking (AutoDock Vina) and QSAR models to correlate structure-activity relationships .

Q. How can solvent-free synthesis be optimized for scale-up without compromising yield?

Answer: Optimize parameters via a factorial design (e.g., time, temperature, catalyst loading):

- Catalyst: K₂CO₃ (5 mol%) increases reaction rate.

- Microwave power: 300 W reduces side reactions vs. conventional heating.

- Workup: Use ethanol recrystallization for ≥95% purity (Table 1, ).

Critical Considerations

- Contradictory Data: Discrepancies in mass spectral libraries (e.g., NIST vs. EPA/NIH) require cross-validation with synthetic standards .

- Biological Assays: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity, as lipophilicity may skew results in single-target screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.